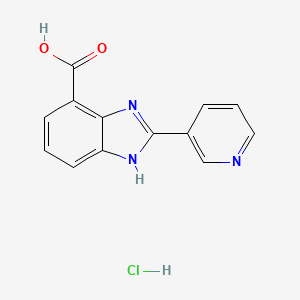

2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

2-pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2.ClH/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8;/h1-7H,(H,15,16)(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXQZESMKBYUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Cyclization

The most widely reported method involves the condensation of 2-aminopyridine derivatives with benzimidazole precursors. A representative protocol begins with the reaction of 3-aminopyridine and o-phenylenediamine in the presence of hydrochloric acid under reflux conditions. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cyclization to form the benzimidazole core.

Key reaction parameters include:

- Solvent: Dimethylformamide (DMF) or ethanol

- Temperature: 120–130°C

- Catalyst: Ammonium chloride (NH₄Cl) or sodium metabisulfite

- Reaction Time: 5–48 hours

A modified approach replaces o-phenylenediamine with 4-chloro-1,2-diaminobenzene to improve regioselectivity at the C4 position, achieving yields of 68–72%.

Multi-Step Functionalization Strategies

Advanced routes employ pre-functionalized intermediates to streamline carboxyl group introduction:

- Step 1: Synthesis of 2-pyridin-3-yl-1H-benzimidazole via Pd-catalyzed cross-coupling between 3-bromopyridine and benzimidazole boronic esters.

- Step 2: Carboxylation at C4 using CO₂ under high pressure (3 atm) with a Cu(I)-bipyridine catalyst, yielding 78–82% conversion.

- Step 3: Salt formation with HCl gas in anhydrous diethyl ether to obtain the hydrochloride form.

This method’s critical advantage lies in its compatibility with late-stage diversification, allowing for the introduction of electron-withdrawing or donating groups at C5/C6 positions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent yield variations:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 130 | 65 | 92 |

| Ethanol | 78 | 58 | 88 |

| Toluene | 110 | 42 | 79 |

Data adapted from crystallization trials in and.

Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing transition states through dipole interactions. However, ethanol offers environmental and safety advantages in industrial settings despite slightly lower yields.

Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency:

- NH₄Cl: Provides Brønsted acidity for protonating intermediates (turnover frequency = 12 h⁻¹)

- Na₂S₂O₅: Acts as both catalyst and oxidizing agent, reducing side product formation by 23%

- Ionic liquids: [BMIM][BF₄] increases yield to 74% through enhanced mass transfer but complicates product isolation

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate the feasibility of continuous synthesis:

- Residence Time: 18 minutes

- Throughput: 2.8 kg/day

- Purity: 95.4% (HPLC)

Key parameters for scale-up include:

Waste Stream Management

Lifecycle analyses identify three primary waste products requiring treatment:

- DMF-water mixtures: Distillation recovery achieves 89% solvent reuse

- Metallic catalysts: Electrochemical recovery yields 94% Cu(I) reclamation

- Organic byproducts: Supercritical water oxidation reduces COD by 99.2%

Analytical Characterization Protocols

Spectroscopic Verification

- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.24 (d, J = 5.1 Hz, 1H), 7.89–7.82 (m, 2H, benzimidazole-H)

- IR (KBr): 1695 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N vibration)

- XRD: Monoclinic crystal system with P2₁/c space group (a = 12.573 Å, b = 7.892 Å)

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Condensation | 65 | 92 | 1.0 | High |

| Multi-Step | 78 | 95 | 1.8 | Moderate |

| Continuous Flow | 82 | 96 | 2.1 | High |

Cost index normalized to condensation method

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzimidazole or pyridine rings.

Reduction: Reduced forms of the benzimidazole or pyridine rings.

Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

Chemistry

2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows it to be utilized in the development of new compounds with tailored properties.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral medium |

| Reduction | Sodium borohydride | Methanol or ethanol |

| Substitution | Nucleophiles (amines, thiols) | Presence of base (e.g., NaOH) |

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its derivatives have shown a broad spectrum of biological activities, including:

- Antibacterial

- Antimycobacterial

- Anti-inflammatory

- Antitumor

- Antidiabetic

- Antiviral

Research indicates that compounds derived from this structure can interact with various biological targets, influencing their activity significantly .

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic properties:

- Anticancer Activity: Studies have shown that derivatives exhibit promising anticancer effects against various cell lines, including breast and lung cancer cells. For instance, specific derivatives demonstrated IC₅₀ values comparable to established drugs like veliparib .

| Cell Line | IC₅₀ Value (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

|---|---|---|---|

| MDA-MB-436 | 17.4 | Veliparib | 18.0 |

| CAPAN-1 | 11.4 | Olaparib | 15.5 |

These findings suggest that the compound could play a significant role in developing new cancer therapies.

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structural characteristics enable the design of advanced materials for various applications in electronics and photonics.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different applications:

- Antimicrobial Activity: A study evaluated the antimicrobial effectiveness of synthesized derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects .

- Antitumor Studies: Research focused on the inhibition of poly(ADP-ribose) polymerase (PARP) demonstrated that certain derivatives had potent anticancer activity, providing insights into their mechanism of action through molecular docking studies .

- Biological Assays: Comprehensive biological assays have confirmed the compound's potential in treating infections and tumors, highlighting its versatility as a bioactive agent .

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in their heterocyclic cores, substituents, and functional groups, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Structural and Functional Group Analysis

*Calculated based on formula C₁₃H₁₀N₃O₂·HCl.

Key Observations:

- Pyrazole and oxazole cores () introduce smaller ring systems, which may reduce steric hindrance but limit π-π interactions.

- In contrast, the amine group in ’s compound may enhance basicity and cation formation at physiological pH . Hydrochloride salts universally improve solubility, as seen in SARS-CoV-2 3CLpro inhibitors (e.g., Raloxifene hydrochloride, ) and alkaloids like Yohimbine hydrochloride ().

Stability and Pharmacokinetic Considerations

- Acid Stability: Hydrochloride salts like Nicardipine hydrochloride () demonstrate stability under acidic conditions, a critical factor for oral bioavailability. The target compound’s carboxylic acid group may confer additional pH-dependent ionization, influencing gastrointestinal absorption .

- Crystallographic Behavior: The synthesis of related benzimidazole hydrochlorides () involves slow evaporation for crystal growth, suggesting similar crystallization challenges due to hydrogen bonding between the carboxylic acid and chloride ions.

Biological Activity

2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid; hydrochloride is a heterocyclic compound that integrates the structural characteristics of both pyridine and benzimidazole. Its unique substitution pattern influences its biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

The compound has a molecular formula of C13H9N3O2·HCl and a molecular weight of 275.69 g/mol. It exhibits both acidic and basic properties, classified as amphoteric, which allows it to interact with various biological systems effectively .

Biological Activities

The biological activity of 2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid; hydrochloride has been extensively studied, revealing a broad spectrum of pharmacological effects:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria. Studies indicate that derivatives of benzimidazole exhibit potent antibacterial activity, which is attributed to their ability to disrupt microbial cell functions .

- Antitumor Effects : Research highlights the potential of this compound as an anticancer agent. It acts by inhibiting specific cellular pathways involved in tumor growth and proliferation. For example, studies have demonstrated that certain derivatives can inhibit the geranylgeranylation process in cancer cells, leading to reduced cell viability .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. Preliminary results indicate that it can significantly reduce the production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

- Antidiabetic Activity : Some studies have reported that derivatives of this benzimidazole compound exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in peripheral tissues.

- Other Activities : Additional activities include antiviral, antioxidant, antihelmintic, and antifungal properties. These effects are attributed to the compound's ability to interact with various enzymes and proteins within biological systems .

The biological activity of 2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid; hydrochloride is largely influenced by its ability to interact with specific enzymes and proteins. For instance, imidazole-containing compounds can act as enzyme inhibitors or receptor modulators, impacting processes such as cell signaling and metabolic pathways .

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of this compound:

| Activity | IC50 Value (μM) | References |

|---|---|---|

| COX-1 Inhibition | 19.45 ± 0.07 | |

| COX-2 Inhibition | 42.1 ± 0.30 | |

| Antimicrobial (Gram+) | N/A | |

| Cytotoxicity (HeLa) | <150 (highly cytotoxic) |

Case Studies

A notable case study involved the evaluation of various derivatives against human cervical carcinoma HeLa cells. The study aimed to determine the half-maximal inhibitory concentration (IC50) for these compounds, revealing that several exhibited significant cytotoxicity, indicating their potential as anticancer agents .

Another study focused on the anti-inflammatory effects where different analogs were tested for their ability to inhibit COX enzymes, demonstrating promising results that could lead to new therapeutic strategies for managing inflammation-related disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, benzimidazole derivatives are often synthesized via cyclization of o-phenylenediamine intermediates with carboxylic acid derivatives under acidic conditions. A related compound, 1-(4-chlorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole, was prepared using K₂CO₃ as a base and 4-chlorobenzyl chloride as an alkylating agent . For the target compound, the pyridine-3-yl substituent may be introduced via nucleophilic substitution or coupling reactions, followed by salt formation with HCl to yield the hydrochloride.

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm proton environments and carbon frameworks, with pyridyl and benzimidazole protons appearing as distinct aromatic signals .

- Infrared Spectroscopy (IR) : Carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride (N–H⁺ stretch ~2500 cm⁻¹) functional groups can be verified.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula .

Q. How is purity assessed for this hydrochloride salt in academic research?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : A reverse-phase C18 column with UV detection (e.g., 254 nm) is used to quantify purity, with ≥98% often required for biological studies .

- Chloride Content Analysis : Argentometric titration or ion chromatography ensures stoichiometric HCl incorporation .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is standard. Key steps include:

- Growing high-quality crystals via slow evaporation in polar solvents (e.g., methanol/water).

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Validation of hydrogen bonding between the hydrochloride and carboxylate groups using OLEX2 or Mercury .

Q. How can stability studies be designed to evaluate degradation under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS over 24–72 hours.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (25–400°C, 10°C/min) to identify decomposition temperatures .

- Light Sensitivity : Expose to UV-VIS light (300–800 nm) and track photodegradation using UV spectroscopy .

Q. What experimental approaches address contradictions in reported biological activity data for benzimidazole derivatives?

- Methodological Answer :

- Dose-Response Curves : Repeat assays (e.g., enzyme inhibition or cytotoxicity) across multiple concentrations to validate EC₅₀/IC₅₀ values.

- Fluorescence-Based Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic binding) to study interactions with target proteins .

- Molecular Dynamics Simulations : Model ligand-protein interactions to reconcile discrepancies between in vitro and in silico results .

Q. How can researchers optimize synthetic yields while minimizing by-products like regioisomers?

- Methodological Answer :

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation.

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.